molecular formula C4H3Cl2N3 B161716 4-Amino-2,6-dichloropyrimidine CAS No. 10132-07-7

4-Amino-2,6-dichloropyrimidine

Cat. No.: B161716
CAS No.: 10132-07-7
M. Wt: 163.99 g/mol
InChI Key: UPVBKNZVOJNQKE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dichloropyrimidine typically involves the chlorination of pyrimidine derivatives followed by amination. One common method starts with the chlorination of 2,6-dichloropyrimidine using phosphorus oxychloride. The resulting trichloropyrimidine is then subjected to ammoniation to yield a mixture of this compound and 2-amino-4,6-dichloropyrimidine. The mixture is separated, and the desired compound is isolated .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The chlorination and ammoniation steps are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichloropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of pyrimidine N-oxide derivatives.

Common Reagents and Conditions

Major Products

    Substitution Products: Amino, thiol, and alkoxy derivatives of pyrimidine.

    Reduction Products: Reduced pyrimidine derivatives with different functional groups.

    Oxidation Products: Pyrimidine N-oxide derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds

  • 4-Amino-2,6-dichloropyrimidine serves as an essential intermediate in the synthesis of various heterocyclic compounds. Its structure allows for aromatic nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.

Synthesis of Metal Complexes

  • Research has demonstrated that metal(II) complexes of this compound can be synthesized, which exhibit varied chemical properties. For example, complexes formed with metals like Mn, Co, Ni, and Cu showed significant antibacterial activity compared to the uncomplexed ligand .

Biological Applications

Antimicrobial Properties

  • Studies have shown that this compound and its metal complexes possess antimicrobial properties. In vitro tests indicated that these compounds exhibit varying degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Antiviral Activity

  • The compound has been investigated for its antiviral potential. While the parent compound displayed limited antiviral activity at high concentrations (EC50 > 100 μg/mL), derivatives with substitutions at the 5 position demonstrated improved efficacy against viruses like HIV and HSV .

Anti-inflammatory Effects

  • Recent studies indicate that derivatives of this compound can inhibit nitric oxide production in immune-activated cells, suggesting potential anti-inflammatory applications. The most effective derivative was found to have an IC50 of 2 μM .

Medical Applications

Pharmaceutical Development

  • As a precursor in drug synthesis, this compound is pivotal in developing pharmaceuticals targeting cancer and infectious diseases. Its derivatives have been explored for their roles as inhibitors of key enzymes involved in disease processes .

Potential Cancer Therapeutics

  • The compound's ability to inhibit various kinases suggests its potential as a therapeutic agent in cancer treatment. Research has focused on optimizing substitutions to enhance biological activity against cancer cell lines .

Industrial Applications

Agrochemicals Production

  • In industry, this compound is utilized in the synthesis of agrochemicals. Its reactivity allows it to be incorporated into herbicides and pesticides, contributing to agricultural productivity .

Summary Table of Applications

Application AreaDescription
Chemical Synthesis Building block for heterocyclic compounds; synthesis of metal complexes
Biological Research Antimicrobial and antiviral properties; anti-inflammatory effects
Pharmaceuticals Precursor for drugs targeting cancer and infectious diseases; kinase inhibitors
Industrial Use Production of agrochemicals such as herbicides and pesticides

Case Studies

  • Antibacterial Activity Study
    • A study evaluated the antibacterial effects of metal(II) complexes derived from this compound against various bacterial strains. Results indicated that certain metal complexes exhibited enhanced activity compared to the unmodified ligand .
  • Anti-inflammatory Potential
    • Research focused on the inhibition of nitric oxide production by derivatives of this compound showed promising results for developing anti-inflammatory agents with significant potency at low concentrations .

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dichloropyrimidine involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes. It can also interact with receptors and proteins involved in signal transduction pathways, thereby modulating cellular responses .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₄H₃Cl₂N₃
  • Molecular Weight : 163.99 g/mol
  • CAS Number : 10132-07-7
  • IUPAC Name : 2,6-Dichloropyrimidin-4-amine

Physical Properties :

  • Melting Point : 258–267°C
  • Boiling Point : 323.5°C at 760 mmHg
  • Density : 1.606 g/cm³
  • Refractive Index : 1.633

Synthesis: 4-Amino-2,6-dichloropyrimidine is synthesized via nucleophilic substitution reactions under solvent-free and catalyst-free conditions. For example, reacting 2-amino-4,6-dichloropyrimidine with amines in the presence of triethylamine yields derivatives with high β-glucuronidase inhibitory activity .

Structural Isomers and Positional Analogs

Differences in substituent positions significantly alter physicochemical and biological properties:

Compound Name CAS Substituent Positions Melting Point (°C) Key Differences
This compound 10132-07-7 4-NH₂, 2,6-Cl 258–267 High thermal stability; potent β-glucuronidase inhibition .
2-Amino-4,6-dichloropyrimidine 56-05-3 2-NH₂, 4,6-Cl 219–226 Lower melting point; inactive in β-glucuronidase assays .
4-Amino-2,6-dichloropyridine 2587-02-2 Pyridine ring N/A Single nitrogen in ring reduces hydrogen-bonding capacity compared to pyrimidines .

Functional Group Variations

Substituent electronic and steric effects influence reactivity and applications:

Compound Name CAS Functional Groups Key Properties
4-Chloro-2,6-dimethoxypyrimidine 6320-15-6 4-Cl, 2,6-OCH₃ Methoxy groups enhance electron density, favoring electrophilic substitution .
2,4-Dichloro-5-nitropyrimidine 49845-33-2 2,4-Cl, 5-NO₂ Nitro group increases electrophilicity, useful in explosive precursors .
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine 145783-15-9 5-NH₂, 2-SC₃H₇ Thioether group improves lipophilicity for membrane penetration .

Coordination Chemistry

The amino group enables metal complex formation, impacting antibacterial activity:

  • Cu(II) complexes of this compound: Exhibit higher antibacterial activity against E. coli than free ligands .
  • Mn(II) complexes : Less active than Cu(II) counterparts, highlighting metal center influence .

Isotopic Labeling and Analytical Use

  • This compound: Available as [¹³C₄,¹⁵N₃]-labeled standard for precise quantification in LC-MS .
  • Analogous compounds : Fewer isotopically labeled variants exist, limiting their use in tracer studies.

Data Tables

Table 1: Physicochemical Comparison of Pyrimidine Derivatives

Compound Name Molecular Weight Melting Point (°C) Boiling Point (°C) LogP
This compound 163.99 258–267 323.5 1.21
2-Amino-4,6-dichloropyrimidine 163.99 219–226 N/A 1.18
4-Chloro-2,6-dimethoxypyrimidine 172.56 N/A N/A 1.56

Biological Activity

4-Amino-2,6-dichloropyrimidine (4-Amino-DCP) is a pyrimidine derivative notable for its unique chemical structure, which includes both amino and dichloro substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of 4-Amino-DCP, supported by data tables, case studies, and detailed research findings.

4-Amino-DCP is represented by the molecular formula C4H3Cl2N3C_4H_3Cl_2N_3 and has a molecular weight of 164.99 g/mol. The compound can be synthesized through various methods, including the Vilsmeier–Haack reaction, which allows for high yields of the desired product .

The biological activity of 4-Amino-DCP is primarily attributed to its ability to participate in nucleophilic substitution reactions , which can lead to interactions with various biomolecules. This mechanism is crucial in understanding how the compound affects cellular processes.

Target Pathways

Research indicates that 4-Amino-DCP can inhibit immune-activated nitric oxide (NO) production, a critical factor in inflammatory responses. The compound's efficacy in this regard varies with structural modifications, particularly at the 5-position of the pyrimidine ring .

Antimicrobial Properties

4-Amino-DCP and its metal complexes have been studied for their antibacterial activities against several bacterial strains. The results are summarized in Table 1:

Bacterial Strain Inhibition Zone (mm) Reference
Bacillus cereus12
Escherichia coli15
Proteus mirabilis10
Pseudomonas aeruginosa8
Klebsiella oxytoca14
Staphylococcus aureus13

The ligand itself showed minimal activity; however, metal complexes exhibited enhanced antibacterial properties due to chelation effects that increase the lipophilicity of the compounds .

Antiviral Activity

Studies have demonstrated that derivatives of 4-Amino-DCP can inhibit viral replication by preventing the assembly of viral proteins into new virions. A significant finding is that certain derivatives showed promising antiviral activity against specific viruses, indicating potential for drug development .

Anti-inflammatory Effects

Research highlights that 5-substituted derivatives of 2-amino-4,6-dichloropyrimidines effectively suppress NO production in immune cells. The most potent compound identified had an IC50 value as low as 2 µM . This suppression is indicative of anti-inflammatory potential and could lead to new therapeutic strategies for managing inflammatory diseases.

Case Studies

Several studies have explored the biological activities of 4-Amino-DCP:

  • Antibacterial Activity Study : A study synthesized various metal(II) complexes of 4-Amino-DCP and evaluated their antibacterial efficacy against common pathogens. The results indicated that while the ligand itself was less effective, its metal complexes displayed significant activity against multiple strains .
  • Nitric Oxide Production Inhibition : Another study focused on the inhibition of NO production in mouse peritoneal cells using different derivatives of 2-amino-4,6-dichloropyrimidines. The findings showed a dose-dependent relationship with significant statistical relevance, suggesting strong potential for anti-inflammatory applications .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-amino-2,6-dichloropyrimidine, and how do they influence experimental handling?

  • Answer : The compound has a molecular formula C₄H₃Cl₂N₃ , molecular weight 163.99 g/mol , melting point 258–267°C , density 1.606 g/cm³ , and boiling point 323.5°C at 760 mmHg . These properties dictate storage conditions (e.g., room temperature, desiccated), solubility testing (e.g., in polar aprotic solvents like DMF), and reaction setups requiring high-temperature stability. The low vapor pressure (0.000261 mmHg at 25°C) minimizes inhalation hazards but requires fume hood use for heated reactions .

Q. What synthetic routes are commonly used to prepare this compound, and what intermediates are critical?

  • Answer : A standard route involves chlorination of 4-aminopyrimidine using POCl₃ or PCl₃ under reflux, with intermediates like 4-amino-2,6-dihydroxypyrimidine . Alternative methods include nucleophilic substitution on 2,4,6-trichloropyrimidine using ammonia. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection at 254 nm) .

Q. What safety precautions are essential when handling this compound?

  • Answer : The compound is classified as Harmful (Xn) with hazard codes R22 (harmful if swallowed) and R36/37/38 (irritating to eyes, respiratory system, and skin). Required PPE includes nitrile gloves, safety goggles, and lab coats. Waste must be segregated and treated via neutralization (e.g., with dilute NaOH) before disposal .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound be achieved for mechanistic studies?

  • Answer : Isotopologues like [Ring-¹³C₄,¹⁵N₃]-4-amino-2,6-dichloropyrimidine are synthesized using labeled precursors (e.g., ¹³C-enriched urea or ¹⁵NH₃) during pyrimidine ring formation. Purity (>99% ¹³C, >98% ¹⁵N) is verified via mass spectrometry (ESI-MS) and NMR (¹³C DEPT-Q) . These labeled variants are critical for tracking metabolic pathways or reaction intermediates in kinetic studies.

Q. What analytical techniques resolve contradictions in reported melting points (e.g., 258–267°C vs. 219–226°C)?

  • Answer : Discrepancies may arise from polymorphic forms or impurities. Techniques to validate purity include:

  • DSC (Differential Scanning Calorimetry) : Measures phase transitions with ±0.5°C accuracy.
  • PXRD (Powder X-ray Diffraction) : Identifies crystalline phases.
  • HPLC-MS : Detects trace impurities (e.g., dichlorinated byproducts). Cross-referencing with certified standards (e.g., NIST) ensures accuracy .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) model charge distribution, revealing nucleophilic attack sites. The C-2 and C-6 positions exhibit higher electrophilicity (Mulliken charges: ~+0.25 e) compared to C-4 (~+0.18 e), aligning with experimental regioselectivity in amination reactions . MD simulations (CHARMM force fields) further predict solvent effects on reaction kinetics .

Q. What strategies optimize the purification of this compound from complex reaction mixtures?

  • Answer :

  • Recrystallization : Use ethanol/water (1:3 v/v) at 0–5°C to isolate high-purity crystals (>98% by GC).
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes chlorinated byproducts.
  • Sublimation : For ultrahigh purity (>99.5%), vacuum sublimation at 200°C and 0.1 mmHg is effective .

Q. Methodological Considerations

Q. How to validate the purity of this compound for kinetic studies?

  • Answer : Combine GC-MS (retention time matching, m/z 164 [M+H]⁺) and ¹H NMR (DMSO-d₆, δ 6.85 ppm for NH₂, δ 8.12 ppm for pyrimidine-H) . Quantify trace chlorine impurities via ion chromatography (detection limit: 0.1 ppm) .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

  • Answer : Key issues include exothermic chlorination (risk of thermal runaway) and byproduct formation. Mitigation strategies:

  • Temperature Control : Jacketed reactors with automated cooling (PID controllers).
  • In-line Analytics : ReactIR monitors intermediate conversion in real-time.
  • Catalytic Optimization : Use of Lewis acids (e.g., ZnCl₂) reduces reaction time and improves yield (>85%) .

Properties

IUPAC Name

2,6-dichloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-3(7)9-4(6)8-2/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVBKNZVOJNQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064961
Record name 4-Pyrimidinamine, 2,6-dichloro-
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Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10132-07-7
Record name 2,6-Dichloro-4-pyrimidinamine
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Record name 4-Pyrimidinamine, 2,6-dichloro-
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Record name 4-Amino-2,6-dichloropyrimidine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Amino-2,6-dichloropyrimidine
4-Amino-2,6-dichloropyrimidine
4-Amino-2,6-dichloropyrimidine
4-Amino-2,6-dichloropyrimidine
4-Amino-2,6-dichloropyrimidine

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